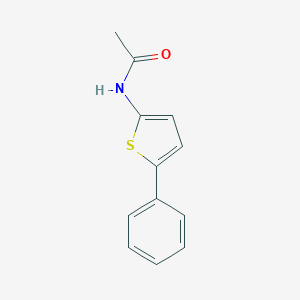
N-(5-Phenyl-2-thienyl)acetamide
Description
N-(5-Phenyl-2-thienyl)acetamide is an acetamide derivative featuring a thiophene ring substituted at the 5-position with a phenyl group and an acetamide moiety at the 2-position of the thiophene. Thiophene and phenyl groups are common in medicinal chemistry due to their electronic and steric properties, which often enhance binding to biological targets .
Properties
CAS No. |
14770-86-6 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-(5-phenylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C12H11NOS/c1-9(14)13-12-8-7-11(15-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
OSKPBKKQLNRUFG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(S1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)C2=CC=CC=C2 |
Other CAS No. |
14770-86-6 |
Synonyms |
N-(5-phenyl-2-thienyl)acetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
The compound’s phenyl-thiophene-acetamide architecture distinguishes it from other acetamides. Key structural analogues include:
a) N-(3-Acetyl-2-thienyl)acetamide Derivatives
- Structure : Features a 3-acetyl group on the thiophene ring instead of phenyl.
- Such derivatives are noted as intermediates for synthesizing advanced thiophene-based compounds .
b) N-(5-Formyl-2-thienyl)acetamide
- Structure : Substitutes phenyl with a formyl group at the 5-position of the thiophene.
- Impact : The formyl group increases polarity, likely reducing lipophilicity compared to the phenyl variant. This could influence pharmacokinetic properties like absorption and membrane permeability .
c) 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Structure : Combines benzimidazole and trifluoromethylphenyl groups.
- Impact : The trifluoromethyl group enhances metabolic stability and bioavailability, while the benzimidazole moiety may contribute to antimicrobial or anticancer activity. In contrast, the phenyl-thiophene system in N-(5-Phenyl-2-thienyl)acetamide lacks such heterocyclic complexity .
a) Antimicrobial and Antifungal Acetamides
- Key Analogues : Compounds 47–50 (from ) with benzo[d]thiazol-sulfonyl-piperazine substituents.
- Activity : Exhibit strong antimicrobial (gram-positive bacteria) and antifungal effects. The phenyl group in this compound may offer similar hydrophobic interactions for microbial membrane targeting but lacks the sulfonyl-piperazine moiety linked to enhanced activity .
b) Analgesic Thiazole-Pyrazole Acetamides
- Key Analogues : Compounds 8c and 8e () with thiazole and pyrazole moieties.
- Activity: Demonstrated significant analgesic properties. The phenyl group in this compound may mimic the aromatic interactions of these moieties but requires functionalization (e.g., dimethylamino or methyl groups) to achieve comparable efficacy .
c) Thiadiazole and Cyano-Substituted Acetamides
- Key Analogues: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenyl)acetamide () and N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide ().
- The phenyl-thiophene system may require additional electronegative substituents to replicate such effects .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


